molecular formula C14H19NO5 B8064134 Boc-(r)-2-amino-2-(3-methoxyphenyl)acetic acid

Boc-(r)-2-amino-2-(3-methoxyphenyl)acetic acid

Cat. No.: B8064134
M. Wt: 281.30 g/mol
InChI Key: ZPMHSWFMWHVVHG-LLVKDONJSA-N
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Description

Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid is a chemical compound that features a Boc-protected amino group attached to a 2-(3-methoxyphenyl)acetic acid moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-methoxybenzaldehyde as the starting material.

  • Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

  • Formation of the Acid: The protected amino group is then converted to the corresponding acetic acid derivative through a series of reactions involving Grignard reagents and subsequent hydrolysis.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques are employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions at the aromatic ring or the amino group can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Chemistry: Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.

Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in drug synthesis and as a probe in medicinal chemistry.

Industry: The compound finds applications in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amino group plays a crucial role in modulating biological activities, while the methoxyphenyl moiety contributes to its binding affinity and specificity.

Molecular Targets and Pathways:

  • Enzymes: The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

  • Receptors: It can bind to specific receptors, triggering downstream signaling events.

Comparison with Similar Compounds

  • Boc-(S)-2-amino-2-(3-methoxyphenyl)acetic acid: The enantiomer of the compound, differing only in the stereochemistry at the chiral center.

  • 2-amino-2-(3-methoxyphenyl)acetic acid: The deprotected form of the compound, lacking the Boc group.

Uniqueness: Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid is unique due to its specific stereochemistry and the presence of the Boc-protected amino group, which influences its reactivity and biological activity compared to its similar compounds.

Properties

IUPAC Name

(2R)-2-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-6-5-7-10(8-9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMHSWFMWHVVHG-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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